molecular formula C16H19N3O6S2 B2580323 Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 1795090-09-3

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2580323
CAS RN: 1795090-09-3
M. Wt: 413.46
InChI Key: GHZXTJKRGWCXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H19N3O6S2 and its molecular weight is 413.46. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Thiazolidine derivatives have been recognized for their antioxidant properties. They can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. The sulfur atom in the thiazolidine ring can donate electrons to stabilize free radicals, thus preventing cellular damage .

Antimicrobial Activity

Compounds with a thiazolidine structure have shown significant antimicrobial activity. They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungals. This is particularly important in the face of rising antibiotic resistance .

Anticancer Activity

Thiazolidine derivatives have been studied for their potential as anticancer agents. They can induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that these compounds can be effective against various cancer cell lines, including lung and breast adenocarcinoma .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting cytokine production and inhibiting enzymes involved in the inflammation process .

Antidiabetic Activity

Thiazolidine-2,4-diones, a class of thiazolidine derivatives, are known for their antidiabetic activity. They act as insulin sensitizers and have been used in the treatment of type 2 diabetes. Their ability to improve insulin resistance is a valuable property in managing blood sugar levels .

Neuroprotective Activity

Thiazolidine derivatives have shown promise as neuroprotective agents. They can protect neuronal cells from damage caused by neurotoxic substances and contribute to the treatment of neurodegenerative diseases. Their role in synthesizing neurotransmitters is also crucial for maintaining normal nervous system function .

properties

IUPAC Name

methyl N-[4-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-25-15(21)17-11-2-4-13(5-3-11)27(23,24)18-8-6-12(7-9-18)19-14(20)10-26-16(19)22/h2-5,12H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXTJKRGWCXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

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